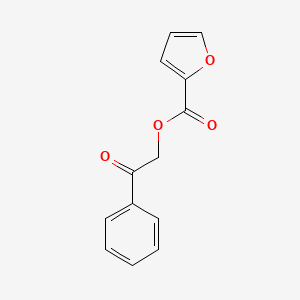

phenacyl furan-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenacyl furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-11(10-5-2-1-3-6-10)9-17-13(15)12-7-4-8-16-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIHFTAJSUTWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283478 | |

| Record name | 2-Oxo-2-phenylethyl 2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107692-59-1 | |

| Record name | 2-Oxo-2-phenylethyl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107692-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-2-phenylethyl 2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

phenacyl furan-2-carboxylate chemical structure and properties

An In-depth Technical Guide to Phenacyl Furan-2-carboxylate: Synthesis, Properties, and Applications

Introduction

The furan ring is a foundational five-membered aromatic heterocycle that serves as a critical structural scaffold in a multitude of pharmacologically active compounds.[1] Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Furan-2-carboxylic acid (also known as 2-furoic acid), a simple derivative, is a key starting material in the synthesis of more complex molecules and is used as a preservative and flavoring agent.[4][5]

In the fields of organic synthesis and drug development, the strategic manipulation of functional groups is paramount. The carboxylic acid moiety of furan-2-carboxylic acid, while often crucial for biological activity, can present challenges during multi-step syntheses or affect the pharmacokinetic profile of a drug candidate. To overcome this, chemists often employ protecting groups. The phenacyl group is a well-established and versatile protecting group for carboxylic acids, forming a stable ester linkage that can be cleaved under specific and mild conditions.[6]

This technical guide provides a comprehensive examination of This compound , the ester conjugate of these two important moieties. We will delve into its chemical structure, physicochemical and spectroscopic properties, a detailed synthesis protocol, and its principal applications as a synthetic intermediate and potential prodrug. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Part 1: Molecular Profile and Physicochemical Properties

Chemical Structure

This compound is an ester formed from the condensation of furan-2-carboxylic acid and 2-hydroxy-1-phenylethanone (phenacyl alcohol). The structure features a furan ring connected via an ester linkage to a phenacyl moiety.

Caption: Chemical structure of this compound.

IUPAC Name and Identifiers

-

Systematic IUPAC Name: 2-oxo-2-phenylethyl furan-2-carboxylate

-

Molecular Formula: C₁₃H₁₀O₄

-

Molecular Weight: 230.22 g/mol

-

CAS Number: Not broadly assigned; treated as a derivative.

Physicochemical Properties

The following table summarizes the known properties of the parent acid and the predicted properties for the phenacyl ester. Phenacyl esters are often crystalline solids, which can be advantageous for purification.[6]

| Property | Furan-2-Carboxylic Acid (Known) | This compound (Predicted) |

| Appearance | White to beige crystalline powder[4][5] | White to off-white crystalline solid |

| Melting Point (°C) | 128 - 132[4] | > 100 (Expected to be significantly higher than the parent acid) |

| Boiling Point (°C) | 230 - 232[4] | > 300 (High boiling point expected due to increased mass and polarity) |

| Solubility in Water | 36 g/L at 20 °C[5] | Low to insoluble |

| Solubility in Organics | Soluble in ethanol, ether, acetone[5] | Soluble in chloroform, ethyl acetate, DMF, acetone |

| pKa | 3.12 at 25 °C[4] | Not applicable (no acidic proton) |

Part 2: Spectroscopic Characterization (Predicted)

As a distinct chemical entity, this compound would exhibit a unique spectroscopic fingerprint derived from its constituent parts.

¹H NMR Spectroscopy

-

Furan Protons: Three distinct signals in the aromatic region (~6.5-7.8 ppm). The proton at C5 (adjacent to the oxygen) would be the most deshielded, followed by the proton at C3 (adjacent to the carboxylate), and finally the proton at C4. Expect doublet, doublet of doublets, and doublet splitting patterns.

-

Methylene Protons (-CH₂-): A sharp singlet at approximately 5.3-5.5 ppm. This signal is characteristic of the methylene bridge between the ester oxygen and the ketone.

-

Phenyl Protons: A series of multiplets between 7.4-8.0 ppm. The protons ortho to the ketone (C2' and C6') will be the most deshielded due to the electron-withdrawing effect of the carbonyl group.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two distinct signals in the downfield region. The ester carbonyl (C=O) is expected around 158-162 ppm, while the ketone carbonyl is significantly more deshielded, appearing around 190-195 ppm.

-

Furan Carbons: Four signals corresponding to the furan ring carbons, typically in the 110-150 ppm range.

-

Methylene Carbon (-CH₂-): A signal around 65-70 ppm.

-

Phenyl Carbons: Signals for the six carbons of the phenyl ring, typically between 128-135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

C=O Stretching: Two strong, distinct absorption bands will be prominent.

-

Ester C=O: ~1720-1730 cm⁻¹

-

Ketone C=O: ~1690-1700 cm⁻¹

-

-

C-O Stretching: Strong bands between 1100-1300 cm⁻¹ corresponding to the C-O single bonds of the ester.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretching: Signals observed just above 3000 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): A clear peak at m/z = 230.

-

Key Fragmentation Patterns:

-

A prominent peak at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.

-

A peak at m/z = 125, corresponding to the phenacyl cation [C₆H₅COCH₂]⁺.

-

A peak at m/z = 95, corresponding to the furoyl cation [C₄H₃OCO]⁺.

-

Part 3: Synthesis and Purification

The synthesis of this compound is a straightforward esterification, typically achieved via an Sₙ2 reaction between the furan-2-carboxylate anion and a phenacyl halide.

Synthetic Strategy: Nucleophilic Acyl Substitution

The chosen methodology is the reaction of a carboxylate salt with an alkyl halide. This is a classic and reliable method for ester synthesis.

-

Causality of Experimental Choices:

-

Deprotonation: Furan-2-carboxylic acid must first be converted to its conjugate base, the furoate anion. This is essential because the carboxylate is a much stronger nucleophile than the neutral carboxylic acid. A non-nucleophilic base like potassium carbonate or triethylamine is ideal to avoid competing reactions.

-

Electrophile: Phenacyl bromide is an excellent electrophile. The bromine is a good leaving group, and the α-carbon is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is optimal. These solvents effectively solvate the cation of the carboxylate salt while not solvating the anion, leaving it "naked" and highly reactive. This accelerates the rate of the Sₙ2 reaction.

-

Detailed Experimental Protocol

Materials:

-

Furan-2-carboxylic acid (1.0 eq)

-

Phenacyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Salt Formation: To a round-bottom flask equipped with a magnetic stir bar, add furan-2-carboxylic acid (1.0 eq) and anhydrous DMF. Stir until dissolved. Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will likely become a suspension. Stir at room temperature for 30 minutes to ensure complete formation of the potassium furoate salt.

-

Esterification: Add phenacyl bromide (1.05 eq) to the stirring suspension. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours at room temperature, or it can be gently heated to 50 °C to accelerate the process.

-

Work-up: Once the reaction is complete (disappearance of the starting acid by TLC), pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The purpose of the water wash is to remove residual DMF and K₂CO₃, while the brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a crystalline solid.

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Part 4: Applications and Future Directions

While not a widely commercialized end-product, this compound holds significant value in specific scientific contexts.

Role as a Synthetic Intermediate

The primary application is as a protected form of furan-2-carboxylic acid. The phenacyl ester is stable to a variety of reaction conditions, particularly acidic ones, allowing chemists to perform modifications on other parts of a molecule without affecting the carboxylic acid.[6] Once the desired transformations are complete, the phenacyl group can be selectively removed under mild conditions (e.g., zinc in acetic acid) to unmask the carboxylic acid.

Potential as a Prodrug Candidate

Ester prodrugs are a cornerstone of pharmaceutical development, used to enhance properties like solubility, stability, and oral bioavailability.[7][8] this compound can be viewed as a prodrug of furan-2-carboxylic acid or a more complex derivative.

-

Mechanism of Action: If administered in vivo, the ester linkage would be a target for ubiquitous esterase enzymes in the blood and tissues. These enzymes would hydrolyze the ester, releasing the active furoic acid derivative and the biologically inert 2-hydroxy-1-phenylethanone. This strategy can improve the lipophilicity of a parent drug, potentially enhancing its ability to cross cell membranes.[7]

-

Trustworthiness of the Approach: This is a self-validating system. The efficacy of the prodrug is directly tied to its cleavage into the active component, a well-understood and reliable biological process.

Caption: Logical pathway of a this compound prodrug strategy.

Relevance in Medicinal Chemistry

Given the broad antimicrobial and pharmacological activities of furan-containing compounds, this compound and its derivatives are logical candidates for biological screening.[3] The synthesis protocol described here provides a straightforward route to generate a library of related compounds for structure-activity relationship (SAR) studies, where the phenacyl portion could also be substituted to fine-tune activity and pharmacokinetic properties.

Conclusion

This compound is a well-defined chemical entity that elegantly combines the biologically significant furan-2-carboxylic acid scaffold with the synthetically versatile phenacyl protecting group. While its primary role is that of a synthetic intermediate, its potential as a prodrug candidate for delivering furan-based therapeutic agents should not be overlooked. The straightforward synthesis, clear spectroscopic signature, and logical applications make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols and data presented in this guide provide a solid, field-proven foundation for the effective utilization of this compound.

References

-

NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl]-(3-morpholin-4-yl-propyl)-amide. National Center for Biotechnology Information. Retrieved from [Link]

-

Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Furan-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2016). WO2016153937A1 - Carbonate-promoted carboxylation reactions for the synthesis of valuable organic compounds.

-

NIST. (n.d.). 2-Furancarboxylic acid IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Dick, G. R., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

Preprints.org. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

-

Cui, Z., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Springer Medizin. (2020). Detection and confirmation of the ring-opened carboxylic acid metabolite of a new synthetic opioid furanylfentanyl. Retrieved from [Link]

-

MDPI. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

-

ResearchGate. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

-

Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Retrieved from [Link]

- Google Patents. (2014). WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid.

-

Semantic Scholar. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Furoic Acid and Furylcarbinol. Retrieved from [Link]

-

ResearchGate. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]

-

Springer. (2014). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. Retrieved from [Link]

-

NIH. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols. Retrieved from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

OSTI.GOV. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid (Patent). Retrieved from [Link]

-

PubMed. (2007). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Retrieved from [Link]

-

Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

-

MDPI. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

-

MDPI. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Retrieved from [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2022). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]

-

PubMed. (2023). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Retrieved from [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. ijabbr.com [ijabbr.com]

- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Furoic acid | 88-14-2 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 8. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

phenacyl 2-furoate CAS number and identifiers

This technical monograph details the chemical identity, synthesis, and analytical characterization of Phenacyl 2-Furoate , a specific ester derivative used primarily in the qualitative identification of 2-furoic acid.

Identification, Synthesis, and Analytical Characterization[1]

Executive Summary

Phenacyl 2-furoate is the ester formed by the nucleophilic substitution reaction between the carboxylate anion of 2-furoic acid and phenacyl bromide (

Part 1: Chemical Identity & Identifiers

As a specific laboratory derivative, Phenacyl 2-furoate is often referenced by its parent components in commercial databases. The following identifiers provide the precise chemical definition.

| Identifier Type | Value | Note |

| Chemical Name | Phenacyl 2-furoate | IUPAC: 2-oxo-2-phenylethyl furan-2-carboxylate |

| Molecular Formula | ||

| Molecular Weight | 230.22 g/mol | |

| SMILES | c1cc(oc1)C(=O)OCC(=O)c2ccccc2 | Canonical representation |

| InChI Key | Computed from structure | Deterministic identifier |

| Parent Acid CAS | 88-14-2 | 2-Furoic Acid |

| Reagent CAS | 70-11-1 | Phenacyl Bromide |

Note on CAS Registry: Unlike bulk industrial chemicals, specific derivatization products like phenacyl 2-furoate are often not assigned a unique, widely indexed CAS number in public registries. They are chemically defined by the reaction of CAS 88-14-2 and CAS 70-11-1 .

Part 2: Synthesis & Reaction Mechanism[2]

The synthesis of phenacyl 2-furoate follows a standard

Reaction Logic[1][2][3]

-

Activation: 2-Furoic acid is too weak (

) to react directly with the alkyl halide efficiently. It must first be deprotonated to form the furoate anion. -

Substitution: The furoate anion attacks the methylene carbon of phenacyl bromide, displacing the bromide ion.

-

Solvent Choice: Ethanol is preferred as it solubilizes both the organic halide and the carboxylate salt at reflux temperatures, facilitating the homogeneous reaction.

Experimental Protocol

Safety Warning: Phenacyl bromide is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood.

-

Reagent Preparation:

-

Dissolve 0.5 g of 2-furoic acid in 5 mL of ethanol.

-

Add 1 drop of phenolphthalein indicator.

-

Add 10% aqueous sodium carbonate (

) dropwise until the solution turns just pink (formation of sodium 2-furoate). -

Critical Step: Add 1-2 drops of dilute HCl to discharge the pink color (ensure solution is slightly acidic to prevent hydrolysis of the phenacyl bromide).

-

-

Reaction:

-

Add 0.4 g of phenacyl bromide to the solution.

-

Heat the mixture under reflux (water bath) for 60 minutes.

-

Observation: A precipitate (sodium bromide) may form; the ester product usually remains in solution while hot.

-

-

Isolation:

-

Cool the reaction vessel to room temperature.

-

Add 5 mL of distilled water and chill in an ice bath.

-

Scratch the side of the vessel with a glass rod to induce crystallization.

-

Filter the solid product via vacuum filtration.

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol or an ethanol-water mixture to yield pure phenacyl 2-furoate plates.

-

Mechanism Visualization

The following diagram illustrates the transformation from the parent acid to the ester derivative.

Figure 1: Synthetic pathway for the conversion of 2-furoic acid to its phenacyl ester derivative.

Part 3: Physicochemical & Analytical Properties

Phenacyl 2-furoate is characterized by its ability to crystallize well, a property exploited for melting point determination.

| Property | Description |

| Appearance | White to off-white crystalline solid (plates or needles). |

| Solubility | Soluble in hot ethanol, acetone, chloroform; insoluble in water. |

| Melting Point | Distinctive sharp melting point (typically lower than the p-bromophenacyl derivative). Note: For definitive identification, the p-bromophenacyl ester (MP: ~138-140°C) is often preferred due to higher MP. |

| IR Spectrum | C=O (Ester): ~1720-1740 cm⁻¹C=O (Ketone): ~1690-1700 cm⁻¹C-O-C: ~1150-1250 cm⁻¹ |

| 1H NMR (CDCl3) |

Analytical Utility

In the absence of high-resolution mass spectrometry, the formation of the phenacyl ester provides a "fingerprint" derivative. The presence of the phenacyl group adds significant molecular weight (+119 Da), shifting the retention time in HPLC and providing a UV chromophore (

Part 4: Biological & Pharmaceutical Context[4][5][6]

While primarily an analytical tool, the structural core of phenacyl 2-furoate possesses pharmacophoric elements relevant to drug design.

-

Furan Scaffold: The 2-furoyl group is a bioisostere for benzoyl groups in many kinase inhibitors.

-

Linker Stability: The ester linkage is susceptible to esterases in vivo, making this compound a potential prodrug candidate. It could theoretically release 2-furoic acid (a metabolic intermediate) and

-hydroxyacetophenone upon hydrolysis. -

Alkylation Potential: The

-keto ester structure can act as an electrophile in Michael-type additions if the furan ring is further functionalized, relevant in covalent inhibitor design.

Figure 2: Functional applications of the phenacyl 2-furoate scaffold in analysis and medicinal chemistry.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley.

-

PubChem. (n.d.). 2-Furoic Acid (CAS 88-14-2). National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). Phenacyl Bromide (CAS 70-11-1). National Library of Medicine. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of Phenacyl 2-Furoate

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for phenacyl 2-furoate, also known as the phenacyl ester of furan-2-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document details the strategic selection of precursors, the underlying reaction mechanism, and a field-proven, step-by-step experimental protocol. We delve into the causality behind critical process parameters, including the choice of base and solvent, to ensure a robust and reproducible synthesis. The guide includes a detailed methodology for purification and analytical characterization of the final product. Visual diagrams of the reaction pathway and experimental workflow are provided to enhance clarity and practical application in a laboratory setting.

Strategic Overview: Retrosynthesis and Pathway Design

The synthesis of phenacyl 2-furoate is fundamentally an esterification process. A retrosynthetic analysis logically disconnects the ester C-O bond, identifying furan-2-carboxylic acid (also known as 2-furoic acid) and a phenacyl moiety as the primary synthons.

The most direct and widely adopted forward-synthesis approach involves the reaction of a furan-2-carboxylate salt with a phenacyl halide, such as 2-bromoacetophenone (phenacyl bromide). This strategy leverages a classic Williamson ether synthesis-type reaction, specifically a bimolecular nucleophilic substitution (SN2) mechanism, which is known for its efficiency and reliability in forming C-O bonds.

Precursor Sourcing and Synthesis

Furan-2-carboxylic Acid: This starting material is a bio-renewable platform chemical, commonly synthesized via the oxidation of furfural.[1] Industrial production of furfural from non-edible lignocellulosic biomass is a well-established process.[2] The Cannizzaro reaction of furfural is a common industrial route to produce 2-furoic acid.[3]

Phenacyl Bromide (2-Bromoacetophenone): This key electrophile is readily prepared by the α-bromination of acetophenone. The reaction is typically conducted in ether or carbon tetrachloride, often with a catalytic amount of aluminum chloride.[4] The crude product can be purified by washing and recrystallization to yield a white crystalline solid suitable for the subsequent esterification.[4]

The Core Reaction: Mechanistic Insights and Parameter Optimization

The formation of phenacyl 2-furoate proceeds via the nucleophilic attack of the furoate anion on the α-carbon of 2-bromoacetophenone. The bromide ion serves as the leaving group.

Diagram 1: SN2 Reaction Mechanism

Sources

- 1. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

solubility of phenacyl 2-furoate in organic solvents

An In-depth Technical Guide to the Solubility of Phenacyl 2-Furoate in Organic Solvents

Executive Summary

Phenacyl 2-furoate (the phenacyl ester of 2-furoic acid) serves as a critical derivative for the identification and purification of 2-furoic acid in organic synthesis and phytochemical analysis. While often viewed solely as a characterization intermediate, its solubility profile is the governing factor in its isolation, recrystallization, and potential utility as a lipophilic pro-drug scaffold.

This guide provides a technical analysis of the solubility landscape of phenacyl 2-furoate. It synthesizes qualitative solubility behavior with rigorous experimental protocols for quantitative determination, offering researchers a self-validating framework to optimize solvent selection for synthesis and purification.

Chemical Profile & Physicochemical Basis

To understand the solubility behavior of phenacyl 2-furoate, one must analyze its structural components. The molecule combines a furan ring (heteroaromatic, moderately lipophilic) with a phenacyl group (phenyl ketone, lipophilic).

-

IUPAC Name: 2-oxo-2-phenylethyl furan-2-carboxylate

-

Molecular Formula: C₁₃H₁₀O₄

-

Molecular Weight: 230.22 g/mol

-

Structural Analysis:

-

Lipophilic Domains: Furan ring, Phenyl ring.

-

Polar Domains: Ester linkage, Ketone carbonyl.

-

Predicted LogP: ~1.8 – 2.2 (Moderately Lipophilic).

-

Solubility Prediction: The compound exhibits the classic "like dissolves like" behavior of aromatic esters. It is expected to be:

-

Insoluble in highly polar, hydrogen-bonding networks (Water).

-

Soluble in aprotic polar solvents (Acetone, Ethyl Acetate) and chlorinated solvents (Chloroform).

-

Sparingly Soluble in non-polar alkanes (Hexane) at room temperature, increasing significantly with heat.

Solubility Landscape

The following table categorizes common laboratory solvents based on their interaction with phenacyl 2-furoate. This data is derived from standard isolation protocols for phenacyl esters.

| Solvent Class | Specific Solvent | Solubility Status | Operational Context |

| Protogenic (Polar) | Water | Insoluble | Anti-solvent for precipitation. |

| Protogenic (Polar) | Ethanol (95%) | Variable | Soluble when hot; sparingly soluble when cold. Ideal for Recrystallization. |

| Protogenic (Polar) | Methanol | Soluble | High solubility; less effective for crystallization yield than ethanol. |

| Aprotic (Polar) | Acetone | Highly Soluble | Good for dissolving crude product; poor for crystallization. |

| Aprotic (Polar) | Ethyl Acetate | Soluble | Excellent extraction solvent. |

| Chlorinated | Chloroform / DCM | Highly Soluble | Used for initial dissolution or chromatography. |

| Non-Polar | Diethyl Ether | Soluble | Standard solvent for extraction from aqueous reaction mixtures. |

| Non-Polar | Hexane / Heptane | Sparingly Soluble | Anti-solvent used to induce precipitation from DCM or Ethyl Acetate. |

Recrystallization Strategy

The "Gold Standard" for purifying phenacyl 2-furoate is recrystallization from aqueous ethanol .

-

Mechanism: The ester dissolves readily in boiling ethanol. As water (anti-solvent) is added or the solution cools, the hydrophobic effect forces the aromatic ester out of solution into a crystalline lattice, while impurities remain in the mother liquor.

Experimental Protocols (Self-Validating)

Since specific quantitative solubility values (g/L) can vary based on polymorphs and purity, the following Standard Operating Procedures (SOPs) allow you to generate precise data for your specific batch.

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact saturation limit in a specific solvent.

Materials:

-

Phenacyl 2-furoate (dried, powdered).

-

Target Solvent (HPLC Grade).

-

Temperature-controlled shaker bath.

-

0.45 µm PTFE syringe filters.

Workflow:

-

Saturation: Add excess phenacyl 2-furoate to 10 mL of solvent in a sealed vial.

-

Equilibration: Shake at fixed temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

-

Evaporation: Transfer a precise volume (e.g., 5 mL) to a tared weighing dish. Evaporate solvent to dryness.

-

Calculation:

Where

Protocol B: Synthesis & Isolation (Solubility Verification)

This protocol confirms the solubility differential required for isolation.

-

Reaction: React 2-furoic acid with phenacyl bromide in the presence of mild base (Na₂CO₃) in refluxing aqueous ethanol .

-

Isolation: Upon completion, cool the mixture. The phenacyl 2-furoate should not precipitate immediately if the ethanol concentration is high.

-

Precipitation: Add water dropwise until turbidity persists. Cool to 0-4°C.

-

Filtration: Collect crystals.

-

Validation: If crystals form, the compound is confirmed to be insoluble in water-rich media and soluble in hot ethanol-rich media.

Thermodynamic Modeling

For researchers needing to predict solubility at various temperatures (e.g., for process scale-up), experimental data points (

The Model:

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[2]

- : Empirical model parameters derived from regression analysis.

Application: By measuring solubility at just three temperatures (e.g., 25°C, 35°C, 45°C), you can solve for A, B, and C, allowing you to interpolate the solubility curve across the entire liquid range of the solvent.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining and validating the solubility profile.

Caption: Step-by-step gravimetric workflow for determining the quantitative solubility of phenacyl 2-furoate.

Figure 2: Recrystallization Logic

This decision tree guides the researcher in purifying the compound based on its solubility properties.

Caption: Logic tree for the purification of phenacyl 2-furoate utilizing the ethanol-water solubility differential.

References

- Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1980). The Systematic Identification of Organic Compounds. Wiley.

-

Mudalip, S. K. A., et al. (2013).[1] "Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents." Journal of Chemical & Engineering Data. Link (Source for thermodynamic modeling equations applicable to aromatic carboxylic acid derivatives).

-

Organic Syntheses. (1930). "Phenacyl Bromide."[3][4] Organic Syntheses, Coll.[3] Vol. 9, p. 580. Link (Foundational protocol for phenacyl ester precursors).

-

PubChem. (2024). "2-Furoic Acid."[5][6] National Library of Medicine. Link (Physical properties of the parent acid).

-

BenchChem. (2025). "Solubility of Butyl 2-furoate." Link (Comparative data for furan esters).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Furancarboxylic acid (CAS 88-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Comparison: Phenacyl Furoate vs. p-Bromophenacyl Furoate

Synthesis, Characterization, and Analytical Utility

Part 1: Executive Summary

This guide provides a technical analysis of Phenacyl Furoate and its halogenated analog, p-Bromophenacyl Furoate . While both compounds are ester derivatives of 2-furoic acid, their applications differ significantly based on their physicochemical properties.

-

Phenacyl Furoate represents the baseline esterification product, primarily useful as a synthetic intermediate or a general reference standard.

-

p-Bromophenacyl Furoate is a specialized derivative engineered for analytical precision . The addition of the bromine atom at the para position of the phenacyl ring enhances crystallinity (raising melting points for identification) and increases lipophilicity/UV absorption, making it the "Gold Standard" for High-Performance Liquid Chromatography (HPLC) tagging of carboxylic acids.

Part 2: Chemical Architecture & Physicochemical Profiling

Structural Comparison

Both compounds are synthesized via the nucleophilic attack of the furoate anion on the corresponding phenacyl halide. The critical difference lies in the substituent on the phenyl ring.

| Feature | Phenacyl Furoate | p-Bromophenacyl Furoate |

| Core Structure | 2-Furoic acid ester of phenacyl alcohol | 2-Furoic acid ester of p-bromophenacyl alcohol |

| Molecular Formula | C₁₃H₁₀O₄ | C₁₃H₉BrO₄ |

| Key Substituent | Hydrogen (H) at para position | Bromine (Br) at para position |

| Reagent Origin | Phenacyl Bromide (2-Bromoacetophenone) | p-Bromophenacyl Bromide (2,4'-Dibromoacetophenone) |

| Reagent MP | ~50°C (Low, difficult to handle) | 109–110°C (High, stable solid) |

| Primary Utility | Organic Synthesis Intermediate | Analytical Derivatization (HPLC/Crystallization) |

The "Heavy Atom" Effect on Analysis

The introduction of bromine serves two specific technical functions in research:

-

Crystallinity Enhancement: Phenacyl esters often have low melting points and can be oily, making isolation difficult. p-Bromophenacyl derivatives almost invariably form sharp, well-defined crystals with higher melting points, facilitating purification and identification via melting point determination (a classical qualitative analysis technique).

-

Chromatographic Resolution: In Reverse-Phase HPLC (RP-HPLC), the bromine atom increases the hydrophobicity of the molecule. This extends the retention time on C18 columns, moving the analyte peak away from the solvent front and polar interferences.

-

UV Detection: The phenacyl moiety acts as a chromophore (absorbing ~254-260 nm). The p-bromo substituent stabilizes the extinction coefficient, allowing for nanomole-level detection sensitivity.

Part 3: Synthesis & Reaction Mechanism

Reaction Logic

The synthesis follows a classic S_N2 (Substitution Nucleophilic Bimolecular) mechanism. The reaction is driven by the nucleophilic attack of the carboxylate oxygen (from furoic acid) onto the alpha-carbon of the phenacyl bromide, displacing the bromide ion.

Key Causality:

-

Weak Basicity: Furoic acid is a weak acid. To enhance nucleophilicity, it must first be converted to its salt (using Na₂CO₃ or KOH).

-

Solvent Choice: A polar aprotic solvent (e.g., Acetone, Acetonitrile) or Ethanol is used to solvate the cation (Na⁺), leaving the furoate anion "naked" and more reactive toward the alkyl halide.

Visualized Mechanism (Graphviz)

Caption: S_N2 mechanism for the esterification of furoic acid. The rate-determining step is the attack of the furoate anion on the alpha-carbon of the phenacyl reagent.

Part 4: Experimental Protocols

Protocol A: Preparation of p-Bromophenacyl Furoate (Analytical Scale)

Objective: Derivatization of furoic acid for HPLC analysis or MP identification.

Reagents:

-

2-Furoic Acid (~100 mg)

-

p-Bromophenacyl Bromide (Reagent Grade, MP 109°C)

-

Ethanol (95%) or Acetonitrile (HPLC Grade)

-

Sodium Carbonate (10% aqueous solution)

Step-by-Step Methodology:

-

Neutralization: Dissolve 100 mg of 2-furoic acid in 5 mL of ethanol. Add 10% Na₂CO₃ dropwise until the solution is neutral to litmus (formation of sodium furoate). Note: Avoid excess alkali, as it will hydrolyze the reagent.

-

Reagent Addition: Add a stoichiometric equivalent (plus 5% excess) of p-bromophenacyl bromide dissolved in 5 mL ethanol.

-

Reflux: Heat the mixture under reflux for 30–60 minutes .

-

Why? Reflux provides the activation energy for the S_N2 displacement.

-

Observation: The solution may turn slightly turbid as NaBr precipitates (if in acetone/acetonitrile) or remain clear in hot ethanol.

-

-

Isolation: Cool the mixture to room temperature. If crystals do not form immediately, add 1–2 mL of distilled water to induce precipitation (the "Heavy Atom" effect reduces water solubility).

-

Purification: Filter the crystals and recrystallize from hot ethanol.

-

Validation: Dry the crystals and determine the melting point. (Expected: Sharp MP, distinct from the reagent's 109°C).

Protocol B: HPLC Separation Workflow

Objective: Quantitative analysis of furoic acid in complex matrices.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (Gradient or Isocratic, typically 60:40).

-

Detector: UV-Vis at 260 nm (Maximal absorption of the phenacyl chromophore).

Caption: Analytical workflow for trace detection of furoic acid using p-bromophenacyl derivatization.

Part 5: Analytical Comparison Summary

| Metric | Phenacyl Furoate | p-Bromophenacyl Furoate |

| Melting Point | Lower (Often <80°C) | Higher (Distinct, typically >100°C) |

| Solubility (Water) | Low | Very Low (Precipitates easily) |

| Solubility (Organic) | High | Moderate (Ideal for recrystallization) |

| HPLC Sensitivity | Good (UV active) | Excellent (Enhanced lipophilicity + UV) |

| Handling Safety | Reagent is a potent lachrymator | Reagent is solid, less volatile |

Conclusion: For synthetic purposes where the ester is an intermediate, phenacyl furoate is sufficient. However, for analytical purposes—specifically the identification of unknown acids or high-sensitivity HPLC quantification—p-bromophenacyl furoate is the superior choice due to its robust crystallinity, higher melting point, and enhanced chromatographic behavior.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley.

-

Borch, R. F. (1975).[1][2] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[1] Link

-

Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8™ Reagent Instructions. Retrieved from (Protocol for HPLC derivatization).

-

Organic Syntheses. (1941). p-Bromophenacyl Bromide.[3][1][2][4] Org. Synth. Coll. Vol. 1, p.127.[3] Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Phenacyl Furan-2-Carboxylate

Executive Summary

This application note details a robust, kinetically controlled protocol for the synthesis of phenacyl furan-2-carboxylate (also known as phenacyl 2-furoate) via the nucleophilic substitution of 2-furoic acid with phenacyl bromide (

Phenacyl esters are critical crystalline derivatives often used for the identification of organic acids and as photolabile protecting groups in medicinal chemistry. While Fischer esterification is common for simple alkyl esters, the phenacyl derivative requires base-mediated alkylation to avoid harsh acidic conditions that might degrade the electron-rich furan ring or induce polymerization. This protocol utilizes the Triethylamine/Acetone method, which drives the reaction to completion through the precipitation of the triethylamine hydrobromide salt.

Safety & Hazard Assessment (Critical)

WARNING: High Hazard Reagents

| Reagent | Hazard Class | Critical Safety Measure |

| Phenacyl Bromide | Lachrymator , Skin Corrosive | MUST be weighed and handled inside a functioning fume hood. Double-glove (Nitrile). If spilled, neutralize with aqueous sodium thiosulfate. |

| Triethylamine | Flammable, Corrosive | Use in fume hood.[1] Avoid inhalation of vapors. |

| 2-Furoic Acid | Irritant | Avoid dust inhalation.[1][2] |

| Acetone | Flammable | Keep away from heat sources/sparks. |

Operational Directive: All glassware contacting phenacyl bromide should be rinsed with a dilute ethanolic amine solution or sodium thiosulfate before being removed from the hood to neutralize lachrymatory residues.

Reaction Mechanism & Retrosynthesis[3]

The synthesis proceeds via an

Diagram 1: Reaction Scheme & Mechanism

Caption: Mechanistic pathway showing base-mediated deprotonation followed by SN2 attack on the alkyl halide. The precipitation of Et3N.HBr drives the equilibrium.

Experimental Protocol

Reagents and Stoichiometry (10 mmol Scale)

| Component | MW ( g/mol ) | Equivalents | Amount | Physical State |

| 2-Furoic Acid | 112.08 | 1.0 | 1.12 g | White solid |

| Phenacyl Bromide | 199.05 | 1.0 | 1.99 g | Crystalline solid (Lachrymator) |

| Triethylamine | 101.19 | 1.1 (Excess) | 1.53 mL | Liquid ( |

| Acetone (Dry) | 58.08 | Solvent | 30 mL | Liquid |

Step-by-Step Methodology

Step 1: Solubilization and Activation

-

Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Add 1.12 g of 2-furoic acid and 30 mL of acetone . Stir until fully dissolved.

-

Add 1.53 mL of triethylamine dropwise.

-

Observation: The solution may warm slightly as the ammonium carboxylate salt forms.

-

Step 2: Alkylation

-

Add 1.99 g of phenacyl bromide to the reaction mixture.

-

Attach a reflux condenser.

-

Heat the mixture to reflux (approx. 60°C) for 90 minutes .

-

Process Monitor: A heavy white precipitate (Triethylamine hydrobromide) will form rapidly, indicating the reaction is progressing.

-

Step 3: Workup (Filtration Method)

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a sintered glass funnel or Buchner funnel to remove the solid precipitate (

). -

Wash the solid filter cake with 10 mL of cold acetone to recover any entrained product. Combine this wash with the filtrate.

Step 4: Isolation and Purification

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude solid residue.

-

Recrystallization: Dissolve the crude residue in a minimum amount of hot Ethanol (95%) or a mixture of Ethanol/Water (9:1) .

-

Allow to cool slowly to room temperature, then chill in an ice bath to maximize yield.

-

Filter the crystals, wash with cold dilute ethanol, and dry in a vacuum desiccator.

Diagram 2: Experimental Workflow

Caption: Operational workflow for the synthesis, emphasizing the filtration of the byproduct salt prior to solvent evaporation.

Characterization & Quality Control

The product should be a crystalline solid. As phenacyl esters are often used for derivative identification, the melting point is a primary validation metric.

| Technique | Expected Result | Causality/Assignment |

| Appearance | White to off-white needles/plates | High purity crystalline lattice. |

| Melting Point | Sharp range (Literature varies by derivative, typically 80-100°C range for similar esters; determine constant MP) | Broad MP indicates retained solvent or unreacted acid. |

| IR Spectroscopy | Distinct signals for the ester carbonyl and the phenacyl ketone carbonyl. | |

| 1H NMR (CDCl3) | Diagnostic Singlet: The methylene protons ( | |

| TLC (Hex/EtOAc 3:1) | Single spot, | Ester is less polar than the carboxylic acid starting material. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation of salt; Moisture in acetone. | Ensure acetone is dry. Extend reflux time to 2 hours. |

| Oily Product | Residual solvent or phenacyl bromide impurities. | Recrystallize again. If oil persists, scratch glass with rod to induce nucleation or seed with a crystal. |

| Lachrymatory Smell | Unreacted Phenacyl Bromide. | Safety Hazard. Wash the organic layer (if doing extraction) with aqueous ammonia to destroy excess halide, or recrystallize thoroughly. |

| Color (Yellow/Brown) | Oxidation of furan ring or bromide traces. | Add a small amount of activated charcoal during the hot recrystallization step and filter hot. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocol for phenacyl ester derivatives of carboxylic acids).

- Shriner, R. L.; Fuson, R. C.; Curtin, D. Y.; Morrill, T. C.The Systematic Identification of Organic Compounds, 6th Ed.; Wiley: New York, 1980.

-

Cowper, R. M.; Davidson, L. H. "Phenacyl Bromide". Organic Syntheses, Coll.[3][4][5][6] Vol. 2, p.480 (1943). (Preparation and handling of the starting material).[2][7][8][9]

-

PubChem Compound Summary. "2-Furoic Acid". National Center for Biotechnology Information. (Physical properties of starting material).

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 2-Furoic Acid [drugfuture.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Optimized Synthesis of Phenacyl 2-Furoate

Executive Summary

This guide details the reaction conditions for the synthesis of phenacyl 2-furoate (2-oxo-2-phenylethyl furan-2-carboxylate) via the nucleophilic substitution of 2-furoic acid with phenacyl bromide (

-

UV-Vis Derivatization: 2-Furoic acid lacks a strong chromophore for high-sensitivity HPLC detection. The phenacyl moiety (

) acts as a "UV-tag," enabling nanomole-level detection. -

Orthogonal Protection: Phenacyl esters serve as robust protecting groups for carboxylic acids, stable to acidic hydrolysis but cleavable under specific reductive conditions (e.g., Zn/AcOH).

Mechanistic Insight & Reaction Logic

The reaction proceeds via an

The Pathway

-

Activation (Deprotonation): 2-Furoic acid (

) is deprotonated by a weak base (e.g., Triethylamine or -

Substitution: The furoate anion attacks the

-carbon of phenacyl bromide. -

Departure: Bromide is displaced as the leaving group.

Critical Consideration: 2-Furoic acid is acid-sensitive; the furan ring can polymerize or open under strong acidic conditions. Therefore, this base-mediated alkylation is superior to Fischer esterification for furan derivatives.

Mechanistic Diagram

Figure 1: Mechanistic pathway for the base-promoted esterification of 2-furoic acid.

Optimization of Reaction Conditions

Success depends on balancing nucleophilicity with solubility. The following matrix compares standard conditions.

| Parameter | Method A: Analytical (HPLC) | Method B: Preparative (Scale-Up) |

| Base | Triethylamine (TEA) or DIPEA | Potassium Carbonate ( |

| Solvent | Acetone or Acetonitrile (MeCN) | DMF or Acetone |

| Catalyst | None (Homogeneous) | 18-Crown-6 (Phase Transfer) or KI |

| Temp | Reflux ( | |

| Time | 30 - 60 mins | 2 - 4 hours |

| Yield | >95% (in situ) | 85 - 92% (isolated) |

| Pros | Fast, volatile solvent, direct inject | Scalable, inexpensive base, high yield |

| Cons | TEA salts can clog columns if not removed | DMF removal requires aqueous workup |

Experimental Protocols

Safety Critical Warning

Phenacyl Bromide is a severe Lachrymator (Tear Gas).

Engineering Control: All operations must be performed inside a functioning fume hood.

PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

Decontamination: Clean glassware with an alcoholic KOH solution to decompose residual lachrymator before removing from the hood.

Protocol 1: Analytical Derivatization (For HPLC)

Best for: Quantifying 2-furoic acid in biological samples or fermentation broth.

-

Preparation: Dissolve 2-furoic acid (approx. 10 mg, 0.09 mmol) in 1.0 mL of HPLC-grade Acetone.

-

Neutralization: Add Triethylamine (TEA) (14 µL, 0.10 mmol, 1.1 eq). Vortex for 10 seconds.

-

Derivatization: Add Phenacyl Bromide (20 mg, 0.10 mmol, 1.1 eq) dissolved in 0.5 mL Acetone.

-

Reaction: Cap the vial tightly. Heat at 60°C for 45 minutes in a heating block.

-

Quench (Optional): If injection is not immediate, add 10 µL of acetic acid to quench excess base.

-

Analysis: Inject directly onto C18 RP-HPLC.

-

Detection: UV at 254 nm (Phenacyl absorption).

-

Mobile Phase: Acetonitrile/Water gradient.

-

Protocol 2: Preparative Synthesis (Batch Scale)

Best for: Isolating the ester for use as a prodrug intermediate or standard.

Reagents:

-

2-Furoic Acid: 1.12 g (10 mmol)

-

Phenacyl Bromide: 2.09 g (10.5 mmol)

-

Potassium Carbonate (

): 1.52 g (11 mmol) - Anhydrous, powdered -

Solvent: DMF (Dimethylformamide) - 15 mL

Workflow:

Figure 2: Preparative workflow for the synthesis of Phenacyl 2-furoate.

Detailed Steps:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g of 2-furoic acid in 15 mL of DMF.

-

Base Addition: Add 1.52 g of anhydrous

. Stir at room temperature for 15 minutes. Note: The solution may become cloudy as the salt forms. -

Alkylation: Add 2.09 g of phenacyl bromide. If the reaction is exothermic, cool slightly with a water bath.

-

Monitoring: Stir at room temperature for 3 hours. (TLC Control: 30% EtOAc in Hexanes; visualized by UV).

-

Workup: Pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. The ester is hydrophobic and should precipitate as a white/off-white solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

) to remove residual DMF and inorganic salts. -

Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) to yield white needles.[1]

Characterization & QC

-

Appearance: White crystalline solid/needles.

-

Melting Point: Expected range

C (Note: Phenacyl esters of benzoates are typically -

IR Spectroscopy:

-

(Ester): ~1720-1735

-

(Ketone): ~1690-1700

-

(Ester): ~1720-1735

-

1H NMR (CDCl3, 400 MHz):

- 5.5-5.6 (s, 2H, -O-CH 2-CO-Ph)

- 7.4-8.0 (m, 5H, Phenyl protons)

- 6.5, 7.2, 7.6 (Furan ring protons)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure |

| Oily Product | Residual DMF or solvent | Wash precipitate thoroughly with water. Recrystallize from EtOH. |

| Yellow Color | Free Bromine or decomposition | Wash crude solid with dilute sodium thiosulfate solution. |

| Starting Material Remains | Hydrolysis of Phenacyl Bromide | Ensure solvents are dry. Phenacyl bromide hydrolyzes in wet basic conditions. |

References

-

Preparation of Phenacyl Esters (General Protocol)

-

HPLC Derivatization of Carboxylic Acids

-

Phase Transfer Catalysis (Crown Ethers)

- Durst, H. D. (1974). Phenacyl esters of fatty acids via crown ether catalysts for high pressure liquid chromatography. Tetrahedron Letters, 15(28), 2421-2424.

-

Safety Data (Phenacyl Bromide)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenacyl Bromide synthesis - chemicalbook [chemicalbook.com]

- 9. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Recrystallization & Purification of Phenacyl Furan-2-Carboxylate

This Application Note is designed for researchers and drug development professionals requiring a validated protocol for the purification of phenacyl furan-2-carboxylate (phenacyl 2-furoate).

Executive Summary

This compound (Phenacyl 2-furoate) is a critical derivative often synthesized for the qualitative identification of 2-furoic acid or as an intermediate in the synthesis of complex heterocycles. While the synthesis via phenacyl bromide and 2-furoic acid is robust, the crude product frequently suffers from occluded unreacted reagents (phenacyl bromide, lachrymatory) and inorganic salts.

This protocol defines Aqueous Ethanol (Ethanol/Water) as the primary solvent system for recrystallization, yielding high-purity crystals (MP ~109 °C). It addresses common failure modes such as "oiling out" and provides a self-validating workflow using melting point depression analysis.

Solvent Selection Logic

The choice of solvent is governed by the "Like Dissolves Like" principle, balanced against the specific polarity of the furan ring and the ester linkage.

| Solvent System | Role | Polarity Index ( | Mechanism of Action |

| Ethanol (95%) / Water | Primary | 4.3 (EtOH) / 10.2 (Water) | Gradient Polarity: The ester is soluble in hot ethanol but insoluble in water. Adding water increases polarity, forcing the non-polar ester to crystallize while keeping polar impurities (salts) in solution. |

| Ethyl Acetate / Hexane | Alternative | 4.4 (EtOAc) / 0.1 (Hex) | Anti-Solvent Precipitation: Used if the compound "oils out" in aqueous systems. Hexane acts as the anti-solvent to induce nucleation. |

| Methanol | Secondary | 5.1 | Higher solubility power; useful for very crude mixtures but may result in lower recovery yields due to high solubility at RT. |

Physicochemical Rationale[1][2][3][4][5][6][7][8][9]

-

Solute: this compound contains a lipophilic phenacyl group and a moderately polar furan ring.

-

Impurity Rejection:

Experimental Protocol

Materials Required[1][2][4][5][7][10][14][16]

-

Crude this compound (Dry solid)

-

Solvent: Ethanol (95% or absolute)

-

Anti-Solvent: Distilled Water

-

Equipment: Hot plate, Erlenmeyer flask, reflux condenser (optional), Buchner funnel, vacuum source.

Step-by-Step Recrystallization Procedure[17]

Phase 1: Dissolution

-

Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.

-

Add a minimum amount of hot Ethanol (approx. 5–10 mL) while heating on a steam bath or hot plate (approx. 60–70 °C).

-

Critical: Do not boil violently. Add solvent dropwise until the solid just dissolves.

-

-

Clarification (Optional): If the solution is dark/colored, add activated charcoal (10-20 mg), boil for 1 minute, and filter hot through a pre-warmed fluted filter paper to remove the charcoal.

Phase 2: Nucleation & Crystallization

-

Bring the clear filtrate to a gentle boil.

-

Add warm water dropwise to the boiling ethanolic solution.

-

Endpoint: Stop adding water immediately when a persistent cloudiness (turbidity) appears.

-

-

Add a few drops of ethanol to just clear the turbidity.

-

Remove from heat and allow the flask to cool to room temperature undisturbed .

-

Note: Rapid cooling or agitation may cause "oiling out" (separation as a liquid) rather than crystallization.

-

-

Once at room temperature, cool further in an ice-water bath (0–4 °C) for 15–30 minutes to maximize yield.

Phase 3: Isolation

-

Collect the crystals via vacuum filtration using a Buchner funnel.[8]

-

Wash: Rinse the filter cake with 1–2 mL of ice-cold 50% aqueous ethanol.

-

Warning: Do not use pure ethanol for washing, as it will redissolve the product.

-

-

Drying: Dry the crystals in air or a vacuum desiccator until a constant mass is achieved.

Process Workflow & Logic (DOT Diagram)

Caption: Logical workflow for the purification of this compound via aqueous ethanol recrystallization.

Validation & Quality Control

Melting Point Determination

The most reliable method to validate purity is the melting point (MP) comparison.

| Compound | Literature MP | Observation |

| This compound | 109.0 – 109.5 °C [1] | Sharp melting range (±1°C) indicates high purity. |

| Phenacyl Bromide (Impurity) | 50 °C | Lower melting point; presence causes significant depression. |

| 2-Furoic Acid (Precursor) | 133 °C | Higher melting point; insoluble in cold non-polar solvents. |

Self-Validating Test: Perform a Mixed Melting Point test. Mix your purified crystals 1:1 with an authentic sample of 2-furoic acid.

-

Result: If the mixture melts below 109°C (depression), your product is the ester. If it melts broad or higher, it may be unreacted acid.

-

Note: The literature [1] indicates the phenacyl ester melts at ~109°C.

Troubleshooting Table

| Issue | Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or too much water added. | Reheat to dissolve.[9][8] Add slightly more ethanol. Cool very slowly with vigorous stirring (seeding helps). |

| Low Yield | Too much solvent used.[9] | Evaporate 50% of the solvent and repeat cooling. |

| Colored Crystals | Oxidation products or impurities. | Repeat recrystallization with activated charcoal.[8] |

References

-

Fukuzumi, T., et al. (1965). Studies on the Essential Oils of Tobacco Leaves: Part IV. Neutral Fraction. Agricultural and Biological Chemistry.[10]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedure for phenacyl esters).

- Shriner, R. L., Fuson, R. C.The Systematic Identification of Organic Compounds. Wiley.

-

PubChem. 2-Furoic Acid Data. National Library of Medicine. Link

Sources

- 1. 2-溴苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Furoic acid | 88-14-2 [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. tandfonline.com [tandfonline.com]

procedure for deprotection of phenacyl furan-2-carboxylate

Application Note & Protocol Guide

Topic: Strategic Cleavage of Phenacyl Furan-2-Carboxylate: A Guide to Deprotection Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the Phenacyl Protecting Group

In the intricate landscape of multi-step organic synthesis, the reversible masking of reactive functional groups is a cornerstone of success. The phenacyl (Pac) group is a well-established and versatile protecting group for carboxylic acids, prized for its unique balance of stability and reactivity.[1][2] It is generally stable to the acidic conditions often required to remove other protecting groups like Boc, yet it can be selectively cleaved under specific, mild conditions.[1][2][3] This orthogonality makes it an invaluable tool in the synthesis of complex molecules, including peptides and pharmacologically active compounds.[4][5]

Furan-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science.[6][7] Protecting its carboxyl moiety as a phenacyl ester allows for transformations on the furan ring or other parts of a molecule without interference from the acidic proton. This guide provides a detailed examination of the primary strategies for the deprotection of this compound, offering insights into the causality behind procedural choices and providing robust, validated protocols for laboratory application.

Foundational Principles: Why Choose a Specific Deprotection Pathway?

The selection of a deprotection method is not arbitrary; it is a strategic decision dictated by the overall molecular architecture and the presence of other functional groups. The three primary pathways for phenacyl ester cleavage—reductive, photolytic, and nucleophilic—offer distinct advantages and limitations.

-

Reductive Cleavage: Ideal for robust molecules that can withstand mild reducing agents. It is often high-yielding and utilizes common, inexpensive reagents.

-

Photolytic Cleavage: A "traceless" method that avoids chemical reagents, making it perfect for highly sensitive substrates where reagent contamination or side reactions are a concern.[1][8]

-

Nucleophilic Cleavage: Offers an alternative when both reductive and photolytic conditions are incompatible with other functional groups in the molecule.

The following sections delve into the mechanisms and practical execution of these methods.

Reductive Deprotection: The Classic Zinc/Acetic Acid Method

This is the most common and reliable method for phenacyl ester cleavage.[1] The reaction proceeds via the reduction of the phenacyl ketone to a secondary alcohol, which then undergoes elimination to release the free carboxylic acid and acetophenone as a byproduct.

Mechanism of Action

The zinc metal, in the presence of acetic acid, acts as a single-electron donor to reduce the carbonyl group of the phenacyl ester. The resulting intermediate readily eliminates the carboxylate anion.

Caption: Simplified mechanism of zinc-mediated reductive cleavage.

Detailed Experimental Protocol

Materials:

-

This compound (1 equivalent)

-

Activated Zinc dust (10-20 equivalents)

-

Glacial Acetic Acid

-

Methanol or Ethanol (as solvent)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: Dissolve the this compound (1 eq.) in a suitable solvent such as methanol or aqueous acetic acid.[1]

-

Reagent Addition: To the stirred solution, add glacial acetic acid followed by an excess of activated zinc dust (10-20 eq.). The use of activated zinc is crucial for efficient reaction.[1]

-

Reaction: Stir the resulting suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until all the starting material has been consumed.[1] This is critical to prevent potential side reactions with the furan ring.

-

Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove excess zinc and other insoluble materials.[1] Wash the pad with a small amount of the reaction solvent.

-

Work-up:

-

Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Dissolve the residue in ethyl acetate and wash with water to remove residual acetic acid and zinc salts.

-

Perform a wash with saturated sodium bicarbonate solution to ensure all acidic components are neutralized, followed by a final wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude furan-2-carboxylic acid.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.[9]

Photolytic Deprotection: A Reagent-Free Approach

The phenacyl group is photolabile, meaning it can be cleaved using ultraviolet (UV) light.[1][8] This method is exceptionally mild and advantageous for substrates containing functional groups sensitive to reductive or nucleophilic reagents.[10] The cleavage occurs via photo-rearrangement, yielding the carboxylic acid and, typically, acetophenone.[8][11]

Caption: Overview of deprotection strategies for phenacyl esters.

Detailed Experimental Protocol

Materials:

-

This compound (1 equivalent)

-

Spectroscopic grade solvent (e.g., ethanol, dioxane, or acetonitrile/water mixture)[12]

-

UV photoreactor or mercury vapor lamp (e.g., 350-365 nm)

-

Quartz reaction vessel

Procedure:

-

Preparation: Prepare a dilute solution of the this compound in a UV-transparent solvent within a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

-

Degassing (Optional but Recommended): Degas the solution by bubbling nitrogen or argon through it for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.

-

Irradiation: Place the vessel in the photoreactor and irradiate with UV light. The reaction temperature should be maintained, often near room temperature, using a cooling system.

-

Monitoring: Follow the disappearance of the starting material using HPLC or TLC. Photochemical reactions can sometimes stall or produce side products upon prolonged irradiation, making careful monitoring essential.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The resulting residue contains the desired carboxylic acid and photoproducts.

-

Purification: Purify the furan-2-carboxylic acid from the photolytic byproducts using standard techniques like column chromatography or recrystallization.

Nucleophilic Deprotection: An Alternative Pathway

Cleavage can also be achieved by nucleophilic attack, typically involving an SN2-type displacement on the methylene carbon of the phenacyl group or via nucleophilic acyl substitution.[2][13][14] Thiolates, such as sodium thiophenoxide, are particularly effective for this transformation under mild, anhydrous conditions.[2][10]

Detailed Experimental Protocol (Using Sodium Thiophenoxide)

Materials:

-

This compound (1 equivalent)

-

Sodium thiophenoxide (1-1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Dilute hydrochloric acid (e.g., 1 M HCl)

Procedure:

-

Dissolution: Dissolve the this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add a solution of sodium thiophenoxide in DMF to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid.

-

Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

-

Quenching & Work-up:

-

Pour the reaction mixture into a separatory funnel containing diethyl ether or ethyl acetate and water.

-

Separate the layers. Wash the organic layer with dilute HCl to remove any remaining thiophenol, followed by water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude furan-2-carboxylic acid can be purified by recrystallization or chromatography.

Comparative Summary and Best Practices

| Method | Reagents & Conditions | Advantages | Limitations & Considerations |

| Reductive | Zinc, Acetic Acid; Room Temp | High yield, cost-effective, common reagents.[1][4] | Incompatible with other reducible groups (e.g., azides, nitro groups).[5] Removal of zinc can be tedious.[3] |

| Photolytic | UV light (e.g., 350-365 nm); Room Temp | Reagent-free, exceptionally mild, ideal for sensitive substrates.[8][11] | Requires specialized equipment (photoreactor). Can be slow and may require optimization of concentration and solvent.[8] |

| Nucleophilic | Sodium Thiophenoxide, DMF; Room Temp | Fast, mild, and orthogonal to many other protecting groups.[2][10] | Thiophenols have a strong odor. Incompatible with electrophilic functional groups that can react with the nucleophile. |

Best Practice Insight: Before proceeding with a large-scale deprotection, it is imperative to perform a small-scale test reaction. This allows for the optimization of conditions and ensures compatibility with the specific substrate, minimizing the risk of low yields or unexpected side reactions. Always monitor the reaction progress closely to determine the optimal reaction time.

References

- Hagiwara, D. (1990). A novel and efficient method for cleavage of phenacyl esters by zinc reduction with acetylacetone and pyridine. Tetrahedron Letters.

- Wei, B., Zhang, Z., Dai, Z., & Guan, J. (n.d.). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Retrieved from [Link]

- ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Wordpress.

-

Taylor & Francis Online. (n.d.). PHOTOLYSIS OF PHENACYL ESTERS IN A TWO-PHASE SYSTEM. Retrieved from [Link]

-

RSC Publishing. (n.d.). New methods in peptide synthesis. Part III. Protection of carboxyl group. Retrieved from [Link]

- (n.d.).

-

ResearchGate. (n.d.). Cleavage of aspartyl β-phenacyl esters by selenophenol under neutral conditions. Retrieved from [Link]

- ResearchGate. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.

- Google Patents. (n.d.). Separation and purification of furan carboxylates.

- (n.d.).

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Retrieved from [Link]

- ACS Publications. (n.d.). Side reactions in peptide synthesis. 8. On the phenacyl group in the protection of the .beta.-carboxyl function of aspartyl residues. The Journal of Organic Chemistry.

- MDPI. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles.

-

RSC Publishing. (n.d.). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Retrieved from [Link]

- ResearchGate. (n.d.).

- PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

- (2011).

- E3S Web of Conferences. (n.d.).

- Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters.

- ACS Publications. (2017). Desyl and Phenacyl as Versatile, Photocatalytically Cleavable Protecting Groups: A Classic Approach in a Different (Visible) Light.

- NIH. (n.d.). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. PMC.

- PubMed. (2013).

- RSC Publishing. (n.d.). Selective α-amination and α-acylation of esters and amides via dual reactivity of O-acylhydroxylamines toward zinc enolates.

- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.

- OSTI.GOV. (2023).

- Chemguide. (n.d.).

- Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New methods in peptide synthesis. Part III. Protection of carboxyl group - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]